Product packaging for Ethyl 2,3-dibromo-3-methylbutanoate(Cat. No.:CAS No. 79405-51-9)

Ethyl 2,3-dibromo-3-methylbutanoate

Cat. No.: B1312004
CAS No.: 79405-51-9
M. Wt: 287.98 g/mol
InChI Key: FFXKUQBPFKDRPE-UHFFFAOYSA-N
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Description

Overview of Halogenated Esters as Versatile Synthetic Intermediates

Halogenated esters are organic compounds that contain one or more halogen atoms and an ester functional group. The presence of the electron-withdrawing halogen atom(s) significantly influences the reactivity of the molecule, making them susceptible to a variety of chemical transformations. They are widely used as starting materials for the synthesis of a diverse range of organic compounds. chemrxiv.org

The carbon-halogen bond in these esters is a key reactive site, readily participating in nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of a wide range of functional groups, making halogenated esters crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, vicinal dihalides, which contain halogen atoms on adjacent carbon atoms, are particularly valuable as they can be transformed into a variety of functional groups with controlled stereochemistry. clockss.orgrsc.org

Contextualizing the Academic Significance of Ethyl 2,3-dibromo-3-methylbutanoate

This compound, a vicinal dibromo ester, has garnered academic interest due to its potential as a precursor for various heterocyclic and stereochemically defined structures. The presence of two bromine atoms on adjacent carbons, one of which is a tertiary center, imparts unique reactivity to the molecule. This specific arrangement of functional groups allows for sequential and stereoselective transformations, making it a valuable tool for synthetic chemists.

The study of such compounds contributes to the broader understanding of reaction mechanisms involving halogenated intermediates. The interplay between the steric hindrance provided by the gem-dimethyl group and the electronic effects of the bromine atoms and the ester group presents a compelling case for mechanistic investigations.

Scope and Research Objectives for the Compound's Scholarly Exploration

The primary research objectives for the scholarly exploration of this compound focus on several key areas. A major goal is to fully elucidate its synthetic utility by exploring its reactivity with a diverse range of nucleophiles and reagents. This includes investigating its potential as a precursor for the synthesis of novel heterocyclic compounds, such as aziridines, which are known to be important pharmacophores. clockss.orgnih.gov

Furthermore, there is a significant interest in understanding the stereochemical outcomes of its reactions. The two chiral centers in the molecule, created upon its formation, offer the potential for diastereoselective and enantioselective synthesis, a critical aspect of modern drug discovery and development. Research also aims to explore its utility in the synthesis of complex natural products and other biologically active molecules. Mechanistic studies to understand the intricate details of its reactions are also a key objective, providing valuable insights for the design of new synthetic methodologies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Br2O2 B1312004 Ethyl 2,3-dibromo-3-methylbutanoate CAS No. 79405-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dibromo-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-4-11-6(10)5(8)7(2,3)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXKUQBPFKDRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452744
Record name Ethyl 2,3-dibromo-3-methylbutanoate
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Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79405-51-9
Record name Ethyl 2,3-dibromo-3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79405-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dibromo-3-methylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,3 Dibromo 3 Methylbutanoate

Direct Bromination Pathways for Ester Precursors

Direct bromination methods commence with an unsaturated analog of the target molecule, introducing both bromine atoms in a single conceptual transformation. These pathways are often efficient but require careful control to achieve the desired regioselectivity and stereoselectivity.

The electrophilic addition of bromine to an alkene is a fundamental reaction in organic synthesis for the formation of vicinal dibromides. ncert.nic.in For the synthesis of ethyl 2,3-dibromo-3-methylbutanoate, a suitable precursor is ethyl 3-methylbut-2-enoate (B8612036). molport.com The reaction mechanism proceeds through the attack of the electron-rich double bond of the ester on a bromine molecule. This initial attack forms a cyclic bromonium ion intermediate. The formation of this intermediate is the rate-determining step and disrupts the aromaticity of the system. nih.gov

The subsequent step involves the attack of the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms. This stereospecificity leads to the formation of the trans or anti diastereomer. The regioselectivity of the bromide attack is influenced by the electronic and steric effects of the substituents. In the case of ethyl 3-methylbut-2-enoate, the attack is expected to occur at the more substituted carbon (C3), which can better stabilize the partial positive charge.

Table 1: Electrophilic Bromination of Ethyl 3-methylbut-2-enoate
ReactantReagentSolventKey Mechanistic FeatureStereochemical Outcome
Ethyl 3-methylbut-2-enoateBr₂CCl₄ or CH₂Cl₂Formation of a cyclic bromonium ionAnti-addition, leading to a racemic mixture of enantiomers

An alternative approach to direct bromination involves a free-radical mechanism, typically starting from a saturated ester such as ethyl 3-methylbutanoate. This method relies on the generation of bromine radicals, which then abstract a hydrogen atom from the substrate to form a carbon-centered radical. This process is usually initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). oregonstate.edu

The mechanism proceeds in three distinct stages:

Initiation: Homolytic cleavage of the Br-Br bond by light or heat to generate two bromine radicals (Br•). oregonstate.edu

Propagation: A bromine radical abstracts a hydrogen atom from the ethyl 3-methylbutanoate. The regioselectivity of this step is governed by the stability of the resulting carbon radical. The tertiary hydrogen at the C3 position is preferentially abstracted due to the formation of a more stable tertiary radical. This carbon radical then reacts with a molecule of Br₂ to form the C-Br bond and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction is concluded by the combination of any two radical species.

A common reagent used for radical bromination is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, minimizing side reactions. libretexts.orgchegg.com The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) is a standard procedure for allylic and benzylic brominations, and can be applied to the bromination of activated C-H bonds. libretexts.orgchegg.com

Table 2: Free-Radical Bromination of Ethyl 3-methylbutanoate
ReactantReagent(s)ConditionsKey Mechanistic FeatureProduct
Ethyl 3-methylbutanoateBr₂ or NBSUV light or AIBNFormation of a stabilized tertiary radical at C3Primarily Ethyl 3-bromo-3-methylbutanoate

Synthesis via Functional Group Interconversion on Related Halogenated Scaffolds

This strategy involves starting with a molecule that already contains one or more halogen atoms and modifying it to obtain the desired this compound.

Starting from a monobrominated precursor like ethyl 2-bromo-3-methylbutanoate offers a more controlled route to the target molecule. oakwoodchemical.comsigmaaldrich.com The synthesis would involve the introduction of the second bromine atom at the C3 position. This can be achieved through a radical bromination reaction, similar to the one described in section 2.1.2.

The presence of the electron-withdrawing bromine atom at the C2 position can influence the reactivity of the C-H bonds. However, the tertiary C-H bond at C3 remains the most susceptible to radical abstraction due to the stability of the resulting tertiary radical. The use of NBS and a radical initiator would be the preferred method to achieve this selective bromination.

The stereochemistry of the starting ethyl 2-bromo-3-methylbutanoate will influence the diastereomeric outcome of the final product. If a specific diastereomer of the starting material is used, it is possible to obtain a specific diastereomer of the product, although some epimerization at the C2 position might occur depending on the reaction conditions.

In principle, other halogenated aliphatic esters could be converted to this compound. For instance, a di-iodinated or a mixed halo-ester could undergo halogen exchange reactions. However, these methods are generally less common and practical than direct bromination or stepwise bromination of a monobromo derivative.

Another theoretical approach could involve the dehydrohalogenation of a suitable monohalogenated precursor to generate an unsaturated ester in situ, which would then undergo electrophilic bromination as described in section 2.1.1. For example, elimination of HBr from ethyl 3-bromo-3-methylbutanoate could yield ethyl 3-methylbut-2-enoate, which can then be dibrominated.

Stereocontrolled Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound is a significant challenge due to the presence of two stereocenters at C2 and C3. Achieving high levels of stereocontrol requires the use of asymmetric synthesis strategies.

The electrophilic bromination of ethyl 3-methylbut-2-enoate typically yields a racemic mixture of the anti diastereomer. To obtain an enantiomerically enriched product, several strategies can be employed:

Chiral Catalysts: The use of chiral Lewis acids or chiral Brønsted acids can create a chiral environment around the reactants, influencing the facial selectivity of the bromine addition to the double bond. nih.govnih.govacs.org These catalysts can activate the bromine source or the substrate, leading to the preferential formation of one enantiomer of the bromonium ion. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the ester functionality of the starting material can direct the stereochemical outcome of the bromination reaction. youtube.com The auxiliary can be removed after the reaction to yield the desired enantiomerically enriched product.

Chiral Reagents: The use of a chiral brominating agent can also induce asymmetry in the product. youtube.com

The synthesis of the syn diastereomer (erythro) is more challenging as it requires a syn-addition of the two bromine atoms, which is not favored in the standard electrophilic addition mechanism. Specialized methods, potentially involving different reaction pathways or intermediates, would be necessary to achieve this stereochemical outcome.

The separation of diastereomers is often possible through standard purification techniques like column chromatography, while the separation of enantiomers typically requires chiral chromatography or resolution with a chiral resolving agent.

Table 3: Strategies for Stereocontrolled Synthesis
StrategyDescriptionKey PrinciplePotential Outcome
Chiral CatalysisUse of a chiral catalyst to influence the stereochemical course of the reaction.Creation of a chiral environment, leading to diastereomeric transition states.Enantiomerically enriched product.
Chiral AuxiliariesCovalent attachment of a chiral molecule to the substrate to direct the reaction.Steric hindrance and electronic effects of the auxiliary control the approach of the reagent.Diastereomerically enriched product, which upon removal of the auxiliary gives an enantiomerically enriched product.
Chiral ReagentsUse of an optically active brominating agent.The chirality is transferred from the reagent to the product during the reaction.Enantiomerically enriched product.

Chiral Auxiliaries and Catalytic Asymmetric Methods in Dibromoester Synthesis

Achieving enantioselectivity in the synthesis of a target molecule like this compound is a significant challenge that can be addressed by two primary strategies: the use of chiral auxiliaries or the application of catalytic asymmetric methods. wikipedia.org Both approaches aim to control the three-dimensional arrangement of atoms at the newly formed stereocenters.

Chiral Auxiliaries

A well-established strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction in a diastereoselective manner. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of an enantiomerically enriched form of this compound, one could envision a route starting with 3-methyl-2-butenoic acid. This acid would first be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. sigmaaldrich.com The resulting chiral imide would then be subjected to bromination. The steric hindrance provided by the auxiliary would block one face of the double bond, forcing the brominating agent to attack from the less hindered face. This substrate-controlled reaction would create the two new stereocenters at C2 and C3 with a specific, predictable relative and absolute stereochemistry. Finally, removal of the auxiliary via hydrolysis or alcoholysis with ethanol (B145695) would yield the enantiomerically enriched this compound.

Catalytic Asymmetric Methods

In contrast to the stoichiometric use of chiral auxiliaries, catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.comyoutube.com This approach is often more atom-economical and efficient.

A relevant example is the catalytic asymmetric intermolecular bromoesterification of olefins. nih.govacs.org Research has demonstrated that cinchona alkaloid derivatives, such as (DHQD)₂PHAL, can effectively catalyze the reaction between an olefin, a carboxylic acid, and a bromine source to produce optically active bromoesters. nih.govacs.org While a direct application to this compound's precursor for a one-step synthesis is not explicitly detailed in the literature, the principles from studies on other unfunctionalized olefins are directly applicable. nih.gov In a landmark study, various olefins were successfully subjected to bromoesterification using benzoic acid as the nucleophile and N-bromosuccinimide (NBS) as the bromine source, catalyzed by (DHQD)₂PHAL. acs.org The reactions yielded bromoesters with high enantioselectivity.

Table 1: (DHQD)₂PHAL-Catalyzed Asymmetric Bromoesterification of Olefins
Olefin SubstrateYield (%)Enantiomeric Excess (ee, %)
Styrene8590
trans-β-Methylstyrene9188
cis-β-Methylstyrene8986
Indene8292
1,1-Diphenylethylene9585

This table summarizes representative results from the catalytic asymmetric bromoesterification of various olefins, demonstrating the effectiveness of the (DHQD)₂PHAL catalyst system in achieving high yields and enantioselectivities. The data is adapted from foundational studies in the field. nih.govacs.org

This catalytic system highlights a powerful method for generating chiral bromoesters, representing a frontier in the synthesis of complex halogenated compounds. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing this compound from its logical precursor, ethyl 3-methyl-2-butenoate, diastereoselectivity concerns the relative stereochemistry of the two new chiral centers at C2 and C3.

The classical bromination of an alkene proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion ring, resulting in a net anti-addition of the two bromine atoms.

For the planar, achiral molecule ethyl 3-methyl-2-butenoate, the bromine molecule can attack from either the Re or Si face of the double bond with equal probability, forming a racemic mixture of bromonium ions. The subsequent backside attack by Br⁻ leads to the formation of a pair of enantiomers, the (2R, 3S) and (2S, 3R) forms, which correspond to the anti-diastereomer. The formation of the syn-diastereomer, which would require a syn-addition of bromine, is generally disfavored in this mechanism.

Therefore, the inherent mechanism of electrophilic bromination provides a high degree of diastereoselectivity for the anti product.

Table 2: Stereochemical Outcome of Bromine Addition to Ethyl 3-methyl-2-butenoate
Addition TypeIntermediateProduct StereochemistryProduct Description
Anti-additionCyclic Bromonium Ion(2R, 3S) and (2S, 3R)Racemic mixture of the anti-diastereomer
Syn-addition (Disfavored)(Concerted or step-wise non-cyclic)(2R, 3R) and (2S, 3S)Racemic mixture of the syn-diastereomer

This table illustrates the expected stereochemical products from the addition of bromine to the double bond of ethyl 3-methyl-2-butenoate. The anti-addition pathway is strongly favored mechanistically.

Substrate-controlled diastereoselectivity could be achieved if a chiral center was already present in the molecule, for instance, by using a chiral alcohol to form the ester. The existing stereocenter could then direct the attack of the brominating agent to one of the two faces of the double bond, leading to the preferential formation of one of the two possible diastereomeric products. However, for the title ethyl ester, the diastereoselectivity is primarily governed by the anti-addition mechanism.

Nucleophilic Substitution Reactions at Bromine-Substituted Carbons

The presence of two electrophilic carbon centers bonded to bromine atoms makes this compound a prime substrate for nucleophilic substitution reactions. benchchem.comsavemyexams.com The specific pathway and outcome of these reactions are highly dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. youtube.comoxfordsciencetrove.com

The two bromine atoms in this compound are attached to a secondary (C2) and a tertiary (C3) carbon, respectively. This structural difference dictates the preferred nucleophilic substitution mechanism at each site.

At the Tertiary Carbon (C3): This carbon is sterically hindered by three methyl groups and the adjacent ester functionality, which makes a backside attack by a nucleophile—a requirement for the SN2 mechanism —highly unfavorable. youtube.com However, the tertiary nature of this carbon allows for the formation of a relatively stable tertiary carbocation upon departure of the bromide leaving group. This stability favors the SN1 mechanism , which proceeds through this carbocation intermediate. masterorganicchemistry.comyoutube.com Reactions under SN1 conditions (e.g., with weak nucleophiles in polar protic solvents like water or alcohols) are expected to occur preferentially at this position. masterorganicchemistry.comyoutube.com

At the Secondary Carbon (C2): This carbon is less sterically hindered than C3, making an SN2 reaction pathway feasible with strong, unhindered nucleophiles in polar aprotic solvents. benchchem.comyoutube.com An SN1 reaction is also possible at this center, but the formation of a secondary carbocation is less favorable than the tertiary carbocation at C3. Therefore, SN1 reactions at C2 would require more forcing conditions or would occur as a competing pathway. youtube.com

The competition between SN1 and SN2 pathways is a key feature of this molecule's reactivity.

FeatureReaction at C2 (Secondary)Reaction at C3 (Tertiary)
Plausible Mechanism(s) SN2, SN1SN1 (SN2 highly disfavored)
Steric Hindrance ModerateHigh
Carbocation Stability Secondary (less stable)Tertiary (more stable)
Favored SN1 Conditions Polar protic solvent, weak nucleophilePolar protic solvent, weak nucleophile
Favored SN2 Conditions Polar aprotic solvent, strong nucleophileNot favored due to steric hindrance

Achieving selective substitution of one bromine atom over the other is a significant synthetic challenge that leverages the inherent reactivity differences between the C2-Br and C3-Br bonds.

Mono-substitution: Selective mono-substitution is most readily achieved at the tertiary (C3) position. The C3-Br bond is more reactive towards solvolysis and SN1-type reactions due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com By using a weak nucleophile, such as water or an alcohol, in a polar protic solvent, it is possible to selectively replace the bromine at C3 while leaving the C2-Br bond intact. youtube.com For example, hydrolysis with water would preferentially yield ethyl 2-bromo-3-hydroxy-3-methylbutanoate.

Di-substitution: Replacing both bromine atoms requires more vigorous conditions or the use of strong nucleophiles. wikipedia.org For instance, reaction with an excess of a strong nucleophile, such as sodium cyanide in a polar aprotic solvent, could lead to the displacement of both bromides. However, competing elimination reactions are highly likely under these conditions. dalalinstitute.com Sequential substitution, where the first substitution at C3 is followed by a second substitution at C2 under different conditions, could also be a viable, albeit more complex, strategy.

Elimination Reactions Leading to Unsaturated Ester Derivatives

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form unsaturated esters. benchchem.com The competition between elimination and substitution is a common theme, with reaction conditions determining the major product. unacademy.com High temperatures generally favor elimination. masterorganicchemistry.com

Both E1 and E2 mechanisms are possible for this substrate, and the operative pathway is dictated by the strength of the base and the solvent system. dalalinstitute.comlumenlearning.com

E2 Mechanism: This pathway is favored by the use of strong, non-nucleophilic bases. lumenlearning.comuci.edu Bulky bases, such as potassium tert-butoxide (t-BuOK), are particularly effective at promoting E2 elimination over SN2 substitution. msu.edu The reaction is bimolecular and occurs in a single, concerted step where the base removes a proton and the leaving group departs simultaneously. dalalinstitute.com Given the two different bromine atoms, two different initial E2 products are possible, depending on which proton is abstracted.

E1 Mechanism: This pathway is favored by weak bases and polar protic solvents, conditions that also favor SN1 reactions. lumenlearning.comuci.edu The rate-determining step is the formation of a carbocation. youtube.com For this compound, the E1 reaction would proceed via the more stable tertiary carbocation at C3. Following carbocation formation, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are often in competition with SN1 reactions. masterorganicchemistry.com

ParameterE1 MechanismE2 Mechanism
Base Requirement Weak base (e.g., H₂O, ROH) uci.eduStrong base (e.g., ⁻OH, ⁻OR, t-BuOK) lumenlearning.com
Kinetics First-order: rate = k[substrate] uci.eduSecond-order: rate = k[substrate][base] uci.edu
Mechanism Two steps, via carbocation intermediate lumenlearning.comOne concerted step lumenlearning.com
Substrate Preference 3° > 2° (favors stable carbocation) uci.edu3° > 2° > 1° iitk.ac.in
Stereochemistry Not stereospecific masterorganicchemistry.comStereospecific (anti-periplanar) msu.edu

The stereochemistry of the elimination product depends on the reaction mechanism.

E2 Stereochemistry: The E2 reaction requires a specific spatial arrangement of the departing proton and leaving group, known as an anti-periplanar geometry (a dihedral angle of 180°). msu.eduiitk.ac.in This requirement dictates which of the possible alkene isomers will be formed. Rotation around the C2-C3 bond to achieve this geometry will determine the regioselectivity and stereoselectivity (E vs. Z isomers) of the resulting unsaturated ester.

E1 Stereochemistry: The E1 reaction proceeds through a planar carbocation intermediate. uci.edu The base can then abstract a proton from either side, leading to a mixture of stereoisomeric products. masterorganicchemistry.com Generally, the thermodynamically more stable alkene (often the trans or more substituted isomer, according to Zaitsev's rule) is the major product. lumenlearning.com

Double elimination from vicinal dibromides can also occur under strongly basic conditions to yield alkynes. youtube.commasterorganicchemistry.com

Radical Reactions and Their Applications in Carbon-Carbon Bond Formation

Beyond ionic pathways, the carbon-bromine bonds in this compound can undergo homolytic cleavage to form carbon-centered radicals. This process is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides, or by photolysis. libretexts.orglibretexts.org The tertiary C3-Br bond is more likely to cleave homolytically to form the more stable tertiary radical.

These radical intermediates are highly reactive and can be harnessed for various synthetic transformations, most notably the formation of new carbon-carbon bonds. pharmacy180.com A common application involves the radical addition to alkenes or alkynes. libretexts.orgucr.edu

The general mechanism for a radical chain reaction involving C-C bond formation is as follows:

Initiation: A radical initiator (e.g., AIBN) generates an initial radical species. This radical then reacts with a molecule like tributyltin hydride (Bu₃SnH) to produce a tributyltin radical (Bu₃Sn•). libretexts.org

Propagation Step 1: The Bu₃Sn• radical abstracts a bromine atom from this compound to form a new carbon-centered radical (preferentially the more stable tertiary radical at C3) and tributyltin bromide. libretexts.org

Propagation Step 2: The newly formed carbon radical adds across the π-system of an alkene or alkyne, creating a new C-C bond and another radical intermediate. pharmacy180.comnih.gov

Propagation Step 3: This new radical can then abstract a hydrogen atom from Bu₃SnH to form the final product and regenerate the Bu₃Sn• radical, which continues the chain.

This methodology provides a powerful tool for constructing complex molecular skeletons under conditions that are complementary to traditional ionic reactions. libretexts.org

Free-Radical Addition Processes

Free-radical addition reactions typically involve the addition of a radical species across a double or triple bond. wikipedia.orgpharmaguideline.com The substrate, this compound, is a saturated compound, meaning it lacks the carbon-carbon multiple bonds that are prerequisites for radical addition reactions. wikipedia.org Therefore, it does not undergo free-radical addition in the conventional sense. Instead, the bromine atoms in its structure make it a potential participant in radical reactions through other pathways, such as initiation or chain transfer, but not as the substrate for addition.

Radical Cyclization and Rearrangement Studies

The generation of a radical on the carbon backbone of this compound could potentially lead to cyclization or rearrangement. Radical reactions are often initiated by reagents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org In the case of this dibromo ester, a tributyltin radical would likely abstract a bromine atom, preferentially from the more sterically accessible C-2 position or the tertiary C-3 position, to form a carbon-centered radical.

However, given the acyclic and flexible nature of the molecule, intramolecular radical cyclization is unlikely without a suitably positioned unsaturated group (like a double or triple bond) within the molecule to act as a radical acceptor. nih.govresearchgate.net

Rearrangements of radicals are also generally less common than those of carbocations unless a significantly more stable radical can be formed. libretexts.orgmasterorganicchemistry.com For this compound, a simple 1,2-shift of a methyl or ester group is not a typically favored radical pathway. Therefore, significant radical rearrangements under standard conditions are not expected.

Reductive Transformations and Debromination

Reductive processes, particularly the removal of one or both bromine atoms (debromination), represent a major class of reactions for vicinal dihalides. libretexts.org

The selective reduction of one carbon-bromine bond to yield a monobrominated ester is a challenging transformation that depends heavily on the choice of reducing agent and reaction conditions. Reagents like tributyltin hydride (Bu₃SnH) are known to reduce alkyl halides via a free-radical chain mechanism. libretexts.org The reaction is initiated by the formation of a tributyltin radical, which then abstracts a bromine atom from the substrate to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the reduced product and propagate the radical chain.

Given the structure of this compound, the initial bromine abstraction could lead to a mixture of two monobrominated products. The relative rates of abstraction would depend on steric accessibility and the stability of the resulting radical.

Table 1: Predicted Products of Selective Monodebromination

Starting Material Reagent System Predicted Product(s)

The complete reduction of both carbon-bromine bonds would yield the fully saturated ester, Ethyl 3-methylbutanoate. This would typically require a stronger reducing agent or harsher conditions than selective monodebromination.

More commonly, vicinal dihalides undergo reductive elimination with various reagents to form a carbon-carbon double bond. libretexts.orgvaia.com This reaction is a powerful method for synthesizing alkenes. Reagents such as zinc dust, sodium iodide, or sodium dithionite are effective for this transformation. tandfonline.comstackexchange.com The reaction with zinc is believed to proceed via an organozinc intermediate, leading to the elimination of both bromine atoms and the formation of an alkene. stackexchange.com For this compound, this would result in the formation of unsaturated esters.

Table 2: Predicted Products of Reductive Elimination (Debromination)

Starting Material Reagent(s) Predicted Major Product Reaction Type
This compound Zn dust Ethyl 3-methylbut-2-enoate Reductive Elimination
This compound NaI in acetone Ethyl 3-methylbut-2-enoate Reductive Elimination
This compound Na₂S₂O₄ Ethyl 3-methylbut-2-enoate Reductive Elimination tandfonline.com

Furthermore, treatment with a strong, non-nucleophilic base can induce a double dehydrohalogenation to form an alkyne, although this requires the presence of abstractable protons on the carbon atoms bearing the halogens. unacademy.comlibretexts.org In this specific case, elimination would lead to Ethyl 3-methylbut-2-ynoate. This typically requires two or more equivalents of a very strong base like sodium amide (NaNH₂). libretexts.org

Organometallic Reactions Involving this compound

The reaction of this compound with Grignard reagents (R-MgX) is complex due to the multiple reactive sites on the molecule.

Firstly, attempting to form a Grignard reagent from this compound by adding magnesium metal is not feasible. The presence of two bromine atoms on adjacent carbons leads to rapid elimination upon the formation of the initial organomagnesium species, yielding an alkene. stackexchange.comechemi.com

Secondly, when this compound is used as a substrate and a separate Grignard reagent is added, several reactions can occur. The Grignard reagent is a strong nucleophile and a strong base. masterorganicchemistry.com It can react with the ester group. Typically, Grignard reagents add twice to esters to form tertiary alcohols after an acidic workup. masterorganicchemistry.comhokudai.ac.jp However, the Grignard reagent can also react with the carbon-bromine bonds. It could potentially act as a reducing agent, causing debromination, or as a base, promoting elimination reactions. The presence of the labile bromine atoms makes the standard double addition to the ester less straightforward. A likely outcome would be a complex mixture of products resulting from elimination and/or addition-elimination pathways. The use of specialized Grignard reagents like iPrMgCl-LiCl has been shown to effect the reductive conversion of vicinal dibromides to alkynes, even in the presence of an ester group. hokudai.ac.jp

Table 3: Potential Competing Reactions with Grignard Reagents

Reaction Pathway Grignard Reagent Role Predicted Outcome
Addition to Ester Nucleophile Formation of a tertiary alcohol (after double addition and workup)
Elimination Base Formation of unsaturated bromo-esters or an alkyne ester
Reduction Reducing Agent Formation of unsaturated esters

Compound Index

Coupling Reactions and Cross-Coupling Methodologies

However, the structural features of This compound allow for a prospective analysis of its potential reactivity in such transformations. The molecule possesses two carbon-bromine bonds at adjacent positions (C2 and C3), which, in principle, could serve as electrophilic sites for coupling.

The C-Br bond at the C2 position is an α-bromo ester, a functionality well-known to participate in a variety of C-C bond-forming reactions. One of the most classic examples for α-halo esters is the Reformatsky reaction. wikipedia.orgbeilstein-journals.org This reaction involves the insertion of a metal, typically zinc, into the carbon-halogen bond to form an organozinc intermediate. wikipedia.org This intermediate, a zinc enolate, can then react with various electrophiles, such as aldehydes or ketones, to form β-hydroxy esters. wikipedia.orgbeilstein-journals.org While no specific examples utilizing This compound have been reported, its α-bromo ester moiety suggests a theoretical potential for undergoing such a transformation.

The C-Br bond at the C3 position is a tertiary alkyl bromide. The steric hindrance around this tertiary carbon, substituted with two methyl groups and a neighboring ester functionality, would likely influence its reactivity. In typical palladium-catalyzed cross-coupling reactions, tertiary alkyl halides can be challenging substrates due to the increased propensity for β-hydride elimination from the organopalladium intermediate.

The differential reactivity of the two C-Br bonds presents a potential avenue for selective functionalization, although this remains underexplored for this specific substrate. The α-bromo position is activated by the adjacent carbonyl group of the ester, making it susceptible to nucleophilic substitution and metal insertion. The tertiary bromide at C3, while sterically hindered, could potentially react under different catalytic conditions.

While direct experimental data is lacking, the potential for This compound to engage in metal-mediated coupling reactions can be inferred from the reactivity of simpler α-bromoesters. For instance, the general class of α-bromoesters is known to undergo various coupling processes.

Table 1: Potential Reaction Sites for Coupling in this compound

PositionType of C-Br BondPotential Reactivity in Coupling ReactionsNotes
C2α-Bromo EsterPotentially reactive in Reformatsky-type reactions and other metal-mediated couplings. The adjacent ester group activates this position.Reactivity is well-established for simpler α-bromoesters.
C3Tertiary Alkyl BromideLikely to be sterically hindered. May require specific catalytic systems designed for tertiary alkyl halides to avoid elimination side reactions.Lower reactivity compared to the C2 position is expected.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of Ethyl 2,3-dibromo-3-methylbutanoate.

PropertyValueSource
Molecular Formula C₇H₁₂Br₂O₂ nih.gov
Molecular Weight 287.98 g/mol nih.gov
CAS Number 79405-51-9 nih.gov
IUPAC Name This compound nih.gov
SMILES CCOC(=O)C(C(C)(C)Br)Br nih.gov
InChI InChI=1S/C7H12Br2O2/c1-4-11-6(10)5(8)7(2,3)9/h5H,4H2,1-3H3 nih.gov
InChIKey FFXKUQBPFKDRPE-UHFFFAOYSA-N nih.gov

Structural Elucidation and Spectroscopic Analysis of Ethyl 2,3 Dibromo 3 Methylbutanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations in various NMR experiments, the precise arrangement of atoms within a molecule can be deciphered.

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their immediate electronic environment. The spectrum for Ethyl 2,3-dibromo-3-methylbutanoate is predicted to show several distinct signals corresponding to the non-equivalent protons in its structure.

The key structural features to be identified in the ¹H NMR spectrum are the ethyl ester group and the dibrominated methylbutanoate backbone. The ethyl group would typically present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group would appear as a triplet, coupling with the adjacent methylene protons.

The protons on the butanoate chain are more complex. The proton at the C2 position, bonded to a carbon bearing a bromine atom, would be significantly deshielded and is expected to appear as a singlet, as there are no adjacent protons to couple with. The two methyl groups at the C3 position are also bonded to a carbon with a bromine atom. Due to the chiral center at C2, these two methyl groups are diastereotopic and are therefore expected to be chemically non-equivalent, potentially giving rise to two distinct singlets.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ethyl -CH₃~1.3Triplet (t)
Ethyl -CH₂-~4.2Quartet (q)
-CH(Br)-~4.5-5.0Singlet (s)
C(Br)(CH₃)₂~1.9 and ~2.1Two Singlets (s)

Note: These are predicted values based on general principles and comparison with similar structures. Actual experimental values may vary. The chemical shift of protons is influenced by the proximity of electronegative atoms like bromine and oxygen, which cause a downfield shift (to a higher ppm value). libretexts.org For instance, in 1,2-dibromoethane, the chemically equivalent protons appear at a chemical shift of 3.65 ppm. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. libretexts.org The carbons bonded to the electronegative bromine and oxygen atoms will also be significantly deshielded. The carbon of the ethyl group bonded to oxygen will appear further downfield than the terminal methyl carbon. libretexts.org The carbons at C2 and C3, each bearing a bromine atom, will have their resonances shifted downfield compared to a simple alkane. libretexts.org The two methyl carbons at the C3 position are expected to be non-equivalent due to the chiral center at C2 and should therefore produce two separate signals.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~165-170
-C H(Br)-~50-60
-C (Br)(CH₃)₂~65-75
Ethyl -O-C H₂-~60-65
C(Br)(C H₃)₂~30-40 (two signals)
Ethyl -C H₃~14

Note: These are predicted values based on general principles. Actual experimental values may vary.

While ¹H and ¹³C NMR provide information about the individual atoms, 2D NMR techniques are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between each proton and the carbon to which it is directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₁₂Br₂O₂), the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. savemyexams.comdocbrown.info There will be three peaks: one for the molecule with two ⁷⁹Br atoms, one for the molecule with one ⁷⁹Br and one ⁸¹Br atom (which will be the most intense), and one for the molecule with two ⁸¹Br atoms, with mass differences of two units.

The method of ionization used in mass spectrometry can influence the fragmentation pattern observed.

Electron Impact (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to extensive fragmentation. wikipedia.org The fragmentation of this compound would likely involve the loss of the ethyl group, the ethoxy group, bromine atoms, and other characteristic fragments. The fragmentation pattern can be complex but provides a "fingerprint" of the molecule. The presence of bromine would be evident from the isotopic patterns of the fragment ions containing a bromine atom. docbrown.info

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation than EI. wikipedia.org It is particularly useful for polar and large molecules and often produces a prominent protonated molecule [M+H]⁺ or a molecule with an adduct ion (e.g., [M+Na]⁺). This allows for a clear determination of the molecular weight.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a powerful, non-destructive means of identifying the functional groups within a molecule. americanpharmaceuticalreview.com By probing the vibrational modes of covalent bonds, these complementary techniques generate a unique molecular fingerprint. For this compound, the spectra are characterized by absorption bands or Raman shifts corresponding to its ester, alkyl, and carbon-bromine moieties.

The analysis of halogenated esters by infrared spectroscopy has established reliable frequency ranges for key functional groups. acs.org The ester group, in particular, gives rise to several strong and characteristic bands. A very intense peak for the carbonyl (C=O) stretch is expected, which is a hallmark of ester compounds. spectroscopyonline.com This is typically accompanied by two distinct C-O stretching vibrations, one associated with the C-C-O linkage and the other with the O-C-C portion of the ethyl group. spectroscopyonline.com

The table below summarizes the principal expected vibrational bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H (Alkyl)Stretching2850-3000Medium to Strong
C=O (Ester)Stretching1735-1750Very Strong
C-O (Ester)Asymmetric Stretch (C-C-O)1160-1210Strong
C-O (Ester)Symmetric Stretch (O-C-C)1030-1100Strong
C-BrStretching500-680Medium to Strong

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is an essential tool for the analysis of this compound, enabling both the determination of sample purity and the challenging separation of its stereoisomers. Given its volatility and the presence of multiple chiral centers, both gas and liquid chromatography offer distinct advantages.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For brominated compounds like this compound, GC coupled with mass spectrometry (GC-MS) is exceptionally powerful. nih.govresearchgate.net This combination provides not only the retention time for quantification but also the mass spectrum for definitive structural identification.

The analysis of brominated fatty acid esters and flame retardants often employs non-polar or mid-polarity columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms). waters.com For enhanced sensitivity to halogenated compounds, a GC system may utilize an electron capture negative ionization (ECNI) source in the mass spectrometer, which is highly selective for electrophilic substances like brominated molecules. vscht.cznih.gov

The presence of two chiral centers in this compound results in two pairs of enantiomers, which are diastereomeric to each other. Due to their different physical properties, diastereomers can often be separated using standard achiral GC columns. However, the separation of the enantiomeric pairs ((2R,3R) from (2S,3S) and (2R,3S) from (2S,3R)) requires a specialized chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives. oeno-one.eu

A typical GC-MS method for the analysis of this compound is outlined below.

ParameterSpecificationPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Separation of volatile components based on boiling point and polarity.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Transports the analyte through the column.
Injector Splitless, 260°CVaporizes the sample for introduction into the column.
Oven Program 100°C (1 min), ramp at 15°C/min to 280°C, hold 5 minControlled temperature increase to elute compounds in order of boiling point.
Detector Mass Spectrometer (MS) with Electron Ionization (EI) or ECNIProvides identification and quantification of the separated compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile technique for the analysis and purification of compounds that may not be sufficiently volatile or stable for GC. It is particularly crucial for the separation of stereoisomers. mdpi.com

For routine purity assessment of this compound, a reversed-phase HPLC method using a C18 column with a mobile phase of methanol (B129727) and water would be effective. Detection is typically achieved with a UV detector, as the ester carbonyl group acts as a chromophore.

The most significant application of HPLC for this compound is chiral separation. The molecule's two stereocenters give rise to four stereoisomers. Separating all four isomers is a complex task that is ideally suited to chiral HPLC. This is accomplished using a chiral stationary phase (CSP), which creates a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. asianpubs.org

Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® AS), are widely used and have demonstrated high resolving power for a broad range of racemic compounds. asianpubs.org The separation is typically performed in a normal-phase mode, using eluents such as mixtures of hexane (B92381) and isopropanol. This approach allows for both the analytical quantification of the isomeric ratio and the preparative isolation of the individual stereoisomers for further study. mdpi.com

A representative chiral HPLC method for separating the stereoisomers is detailed in the following table.

ParameterSpecificationPurpose
Column Chiralpak® AS (Amylose tris[(S)-1-phenylethyl carbamate] on silica)Creates a chiral environment for the separation of enantiomers.
Mobile Phase Hexane / Isopropyl Alcohol (e.g., 90:10 v/v)Elutes the isomers at different rates based on their interaction with the CSP.
Flow Rate 1.0 mL/minMaintains a constant, reproducible elution profile.
Temperature 25°CEnsures stable and repeatable retention times.
Detector UV at 220 nmDetects the compound as it elutes from the column.

Computational and Theoretical Studies on Ethyl 2,3 Dibromo 3 Methylbutanoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and reaction energetics.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study of ethyl 2,3-dibromo-3-methylbutanoate would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of several single bonds, the molecule can exist in various conformations, which are different spatial arrangements of the atoms arising from rotation about these bonds.

A thorough conformational analysis would be necessary to identify the global minimum energy conformer and other low-energy conformers. This analysis is typically performed by systematically rotating the rotatable bonds, such as the C2-C3 bond and the bonds within the ethyl ester group. The relative energies of these conformers are influenced by a combination of steric hindrance and torsional strain. chemistrysteps.comlibretexts.org

For this compound, the rotation around the C2-C3 bond is of particular interest. Similar to 1,2-dibromoethane, we can expect to find staggered and eclipsed conformations. youtube.comyoutube.com The staggered conformations, where the substituents on the adjacent carbons are as far apart as possible, are generally more stable than the eclipsed conformations, where they are aligned. The relative stability of the staggered conformers (gauche and anti) will depend on the steric and electrostatic interactions between the bulky bromine atoms, the methyl groups, and the ethyl ester group. youtube.com

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-C (backbone)~1.54 Å
C-Br~1.95 Å
C=O~1.21 Å
C-O (ester)~1.35 Å
Bond AngleC-C-Br~110-112°
O=C-O~125°
Dihedral AngleBr-C2-C3-BrVaries (e.g., ~60° for gauche, 180° for anti)

Note: These are predicted values based on standard bond lengths and angles and data from similar molecules. Actual DFT calculated values may vary.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org

In this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms. The LUMO is likely to be an antibonding orbital, possibly a σ* orbital associated with the C-Br bonds. libretexts.orgwuxiapptec.com The presence of the electron-withdrawing bromine atoms and the ester group would influence the energies of these orbitals. DFT calculations would provide precise energy values for the HOMO, LUMO, and the resulting energy gap. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound and Related Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethane~ -12.5~ 4.5~ 17.0
1,2-dibromoethane~ -10.8~ -0.5~ 10.3
Ethyl acetate~ -10.7~ 0.2~ 10.9
This compound~ -10.5~ -0.8~ 9.7

Note: These values are illustrative and intended to show expected trends. Actual calculated values will depend on the level of theory and basis set used.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl group and the bromine atoms due to their high electronegativity and lone pairs. Positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group. This information is critical for understanding intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Energy Profiles and Reaction Path Analysis

A potential reaction for this compound is dehydrobromination or debromination. youtube.commasterorganicchemistry.comlibretexts.org For instance, in the presence of a base, the molecule could undergo an elimination reaction to form an alkene. Computational modeling can be used to explore the detailed mechanism of such a reaction, for example, whether it proceeds via an E1 or E2 pathway.

To do this, the structures of the reactants, products, and, most importantly, the transition state(s) are optimized. The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the transition state structure to confirm that it indeed connects the desired reactants and products on the potential energy surface.

Table 3: Hypothetical Energy Profile for a Base-Induced Elimination Reaction of this compound (Illustrative)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Base)0.0
Transition State+25.0
Products (Alkene + H-Base+ + Br-)-10.0

Note: These are hypothetical values for illustrative purposes. The actual energy profile would depend on the specific base and reaction conditions.

Prediction of Reactivity and Selectivity

Theoretical studies are instrumental in predicting the reactivity and selectivity of a molecule like this compound. The presence of two bromine atoms and an ester functional group suggests several potential reaction pathways, including nucleophilic substitution, elimination, and hydrolysis.

Computational methods, such as Density Functional Theory (DFT), could be employed to model these reactions. By calculating the activation energies for different possible reaction channels, researchers could predict the most likely products under various conditions. For instance, the steric hindrance around the tertiary carbon atom bearing a bromine atom, compared to the secondary carbon, would significantly influence the preferred site for nucleophilic attack or elimination.

A hypothetical study could compare the SN1, SN2, E1, and E2 reaction mechanisms at both the C2 and C3 positions. The calculations would likely reveal that the tertiary carbocation formed upon the departure of the bromide from C3 is more stable, favoring an E1 or SN1 pathway at this position. Conversely, the C2 position might be more susceptible to an SN2 reaction, albeit sterically hindered by the adjacent bulky tert-butyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations offer a powerful tool to understand the dynamic behavior of this compound and the influence of its environment, particularly the solvent. An MD simulation would model the movement of the molecule and surrounding solvent molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent structuring.

In a polar solvent like water or ethanol (B145695), the simulations could reveal the formation of a solvent shell around the polar ester group and the halogenated carbons. The nature and strength of hydrogen bonding between the solvent and the ester's carbonyl oxygen could be quantified. This information is crucial as the solvent can significantly impact reaction rates and mechanisms by stabilizing transition states or reactants.

For example, a simulation could track the radial distribution function of solvent molecules around the bromine atoms to understand the solvent accessibility to these potential reaction sites. This would provide a microscopic view of how the solvent might mediate a nucleophilic attack.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide a quantitative basis for understanding the structure-reactivity relationships of a molecule. These descriptors, derived from the electronic structure of this compound, can be correlated with its chemical behavior.

Key descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are fundamental in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the ester group would be expected to be electron-rich, while the areas around the carbon atoms bonded to the electronegative bromine and oxygen atoms would be electron-poor.

Atomic Charges: Calculating the partial atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the charge distribution across the molecule. This data would further pinpoint the electrophilic carbon centers and the nucleophilic oxygen atoms.

A hypothetical data table of quantum chemical descriptors is presented below. Please note that these values are for illustrative purposes and are not derived from actual published research on this compound.

DescriptorHypothetical ValueSignificance
HOMO Energy-10.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap9.3 eVRelates to chemical stability
Dipole Moment2.5 DIndicates overall polarity

Lack of Sufficient Data for Comprehensive Article on this compound

Despite extensive research, there is currently insufficient publicly available scientific literature to generate a detailed and comprehensive article on the specific applications of the chemical compound this compound as outlined in the requested structure.

While general information suggests that halogenated organic compounds, including vicinal dibromides, serve as versatile intermediates in organic synthesis, specific research findings detailing the use of this compound in the synthesis of biologically active molecules, the construction of complex organic scaffolds, or the development of new synthetic methodologies are not readily accessible.

Initial searches provided basic data on the compound's identity and acknowledged its potential as a reagent for introducing bromine into molecular structures. However, in-depth investigations failed to uncover concrete examples or detailed studies related to its application in:

Pharmaceutical and Agrochemical Synthesis: No specific pharmaceutical intermediates or agrochemical products were identified in the available literature as being synthesized from this compound.

Complex Organic Scaffolds: There is a lack of documented use of this compound in specialized reactions such as ring expansions or cascade processes.

Chiral Synthesis: Information regarding the synthesis of chiral derivatives or enantiomerically pure compounds using this compound is not present in the surveyed scientific databases.

New Synthetic Methodologies: No novel reaction pathways or synthetic methodologies have been reported that specifically feature this compound as a key building block.

The available information often pertains to related but structurally distinct compounds, such as other halogenated esters, and discusses the general reactivity of the vicinal dibromide functional group without focusing on the specific substrate .

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, it is not possible to provide a thorough and informative article on this compound based on the current body of scientific knowledge. Further research and publication in this specific area would be necessary to fulfill the detailed outline provided.

Applications of Ethyl 2,3 Dibromo 3 Methylbutanoate As a Versatile Synthetic Building Block

Material Science Applications (as intermediates for specific materials)

The utility of Ethyl 2,3-dibromo-3-methylbutanoate in material science is primarily centered on its role as a precursor or an initiator in the synthesis of advanced polymeric materials. The strategic placement of two bromine atoms allows for its participation in various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), where it can act as an initiator. This controlled polymerization method is crucial for the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which are essential for high-performance material applications.

While extensive, detailed research on a wide array of materials derived from this compound is still an evolving field, its potential is being explored in the creation of functional polymers. These polymers can be designed to possess specific thermal, optical, or mechanical properties, making them suitable for a range of applications, from advanced coatings and adhesives to biomedical devices and electronic components.

The following table summarizes the key reactive sites of this compound and their potential applications in the synthesis of materials:

Reactive SiteType of ReactionPotential Material Application
C-Br Bonds Atom Transfer Radical Polymerization (ATRP) InitiationSynthesis of well-defined block copolymers, star polymers, and polymer brushes for drug delivery, nanotechnology, and surface modification.
Ester Group Hydrolysis, Aminolysis, TransesterificationPost-polymerization modification to introduce new functional groups, altering the solubility, biocompatibility, or adhesion properties of the final material.
Combined Reactivity Debromination followed by polymerization or other modificationsCreation of unsaturated polymers or functionalized monomers for use in specialty elastomers, resins, or as cross-linking agents.

Further research into the derivatization of this compound is expected to expand its application portfolio. For instance, the conversion of the dibromo-functionality into other reactive groups could pave the way for its use in other polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Ring-Opening Polymerization (ROP), further broadening the scope of accessible material architectures and properties. The development of novel catalysts and reaction conditions will also be instrumental in unlocking the full potential of this versatile building block in the next generation of advanced materials.

Conclusion and Future Directions in the Research of Ethyl 2,3 Dibromo 3 Methylbutanoate

Summary of Key Academic Contributions and Existing Challenges

The primary academic contribution of Ethyl 2,3-dibromo-3-methylbutanoate and similar vicinal dibromoalkanes lies in their role as versatile synthetic precursors. The distinct reactivity of the two carbon-bromine bonds allows for a range of subsequent transformations, including elimination and substitution reactions. These compounds are foundational intermediates for creating unsaturated systems or introducing new functional groups, making them instrumental in multi-step organic syntheses. nih.gov

However, the synthesis and application of this compound are not without challenges. A significant hurdle is the reliance on traditional bromination methods, which often involve hazardous reagents like molecular bromine (Br₂). These methods can be corrosive, toxic, and may lack the desired chemo- and stereoselectivity, leading to undesired byproducts. nih.gov Achieving high stereoselectivity at the C2 position during synthesis is a persistent challenge, as is controlling the regioselectivity of subsequent reactions.

ChallengeDescriptionPotential Impact on Synthesis
Hazardous Reagents Traditional use of toxic and corrosive molecular halogens (Br₂, Cl₂) for synthesis. nih.govPoses safety risks and environmental concerns; requires specialized handling.
Stereocontrol Difficulty in controlling the stereochemistry at the C2 chiral center during synthesis.Results in racemic or diastereomeric mixtures, requiring difficult separation steps.
Reaction Selectivity Lack of selectivity in subsequent transformations, leading to mixtures of elimination and substitution products.Reduces yield of the desired product and complicates purification.
Limited Green Methodologies Scarcity of established environmentally benign synthetic routes.Hinders scalability and adoption in sustainable industrial processes.

Prospects for Novel Synthetic Strategies and Methodologies

The future development of synthetic routes for this compound is likely to focus on overcoming the challenges of safety and selectivity. Modern synthetic organic chemistry offers several promising avenues.

One of the most significant advances is the use of visible-light-mediated photocatalysis. nih.govorganic-chemistry.org This approach can utilize bench-stable, carbon-based reagents for dual halogen transfer to unsaturated precursors. nih.gov Such methods offer a practical and safer alternative to using toxic binary halogens and often proceed under mild conditions with high functional group tolerance. nih.govorganic-chemistry.org

Furthermore, the development of stereoselective transformations points toward new possibilities. While not a direct synthesis, methodologies such as the iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones to produce enantioenriched halohydrins demonstrate the potential for creating chiral halogenated building blocks with high precision. rsc.org Adapting such principles could lead to the asymmetric synthesis of specific stereoisomers of this compound.

Synthetic StrategyPrincipleAdvantages over Traditional Methods
Photocatalytic Dihalogenation Uses visible light to activate stable, carbon-based halogen-transfer reagents. nih.govAvoids toxic and corrosive Br₂; proceeds under mild conditions; high functional group tolerance. nih.gov
Electrochemical Synthesis Employs electrochemical halogen-atom transfer (e-XAT) processes for multi-component reactions. acs.orgMild conditions; high scalability; enables construction of diverse functionalized molecules. acs.org
Asymmetric Catalysis Utilizes chiral catalysts to control the stereochemical outcome of the halogenation reaction. rsc.orgAccess to specific enantiomers/diastereomers; creation of high-value chiral building blocks.

Potential for Expanded Utility in Advanced Chemical Synthesis

While traditionally used for fundamental transformations, the future utility of this compound can be expanded into more advanced applications. Its structure is well-suited for generating specific, valuable motifs.

A key area of potential is in the synthesis of vinyl bromides through selective dehydrobromination. Vinyl bromides are crucial partners in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), which are fundamental for constructing complex carbon skeletons, particularly in pharmaceutical and materials science. researchgate.net The controlled elimination of one equivalent of HBr from this compound could yield a versatile vinyl bromide intermediate.

Moreover, the vicinal dibromide functionality can serve as a linchpin in the synthesis of heterocyclic compounds. Through sequential substitution reactions with bifunctional nucleophiles, the carbon backbone of the molecule could be cyclized to form substituted tetrahydrofurans, pyrrolidines, or other important heterocyclic rings.

Reaction ClassPotential Product TypeSignificance in Advanced Synthesis
Selective Elimination Vinyl BromidesKey precursors for transition-metal cross-coupling reactions (e.g., Sonogashira, Suzuki). researchgate.net
Sequential Substitution Heterocyclic Compounds (e.g., epoxides, aziridines)Core structures in many pharmaceuticals and biologically active molecules.
Organometallic Formation Grignard or Organolithium ReagentsEnables the formation of new carbon-carbon bonds with electrophiles.
Reductive Dehalogenation Substituted AlkenesProvides stereocontrolled access to di- and tri-substituted olefins.

Integration with Computational Chemistry and Artificial Intelligence for Predictive Chemistry

The synergy between experimental synthesis and computational tools is set to redefine research into compounds like this compound.

Computational Chemistry leverages quantum mechanical methods, such as Density Functional Theory (DFT), to provide deep insights into reaction mechanisms. grnjournal.usacs.org For this specific compound, computational studies can be used to:

Predict Reaction Pathways: Model the energy profiles for both the synthesis (e.g., bromination of the alkene precursor) and subsequent reactions, identifying the most favorable routes and potential byproducts. grnjournal.uscri.or.th

Elucidate Transition States: Calculate the structures and energies of transition states to understand the factors controlling stereoselectivity and regioselectivity. rsc.org

Optimize Conditions: By understanding the mechanism, reaction conditions (solvent, temperature, catalyst) can be fine-tuned computationally before being attempted in the lab, saving time and resources. rsc.org

Propose Novel Synthetic Routes: Identify non-intuitive ways to use this compound to construct complex target molecules, potentially uncovering more efficient or innovative pathways than those conceived by human chemists. chemcopilot.comengineering.org.cn

Predict Reaction Outcomes: With high accuracy, AI models can predict the products and potential yields of reactions involving this halogenated ester, facilitating better experimental planning. chemcopilot.com

Automate Synthesis: When integrated with robotic lab systems, AI retrosynthesis platforms can accelerate the discovery-to-synthesis pipeline, using building blocks like this compound in an automated fashion. chemcopilot.com

TechnologyApplication to this compoundFuture Impact
Density Functional Theory (DFT) Modeling reaction mechanisms, calculating transition state energies, predicting selectivity. grnjournal.usacs.orgrsc.orgRational design of highly selective synthetic routes; optimization of reaction yields.
AI-Powered Retrosynthesis Identifying the compound as a key intermediate in novel pathways to complex targets. engineering.org.cnmit.eduAccelerates drug discovery and material science by finding more efficient synthetic plans. chemcopilot.com
Machine Learning Models Predicting reaction outcomes and identifying optimal reaction conditions from large datasets. chemcopilot.comReduces experimental trial-and-error; enhances the efficiency of chemical research.

By embracing these future directions, the chemical community can unlock the full potential of specialized reagents like this compound, transforming them from simple intermediates into key enablers of molecular innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-3-methylbutanoate, and what methodological considerations are critical for achieving high yields?

  • Methodological Answer : A robust synthesis can be adapted from analogous brominated esters. For example, reductive amination strategies using sodium triacetoxyhydroborate (STAB) in dichloroethane under inert atmospheres (e.g., nitrogen) have proven effective for stabilizing reactive intermediates and minimizing side reactions . Additionally, stepwise bromination using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can optimize regioselectivity. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for structural elucidation. 1^1H and 13^13C NMR can resolve bromine-induced deshielding effects at positions 2 and 3, while 1^1H-1^1H COSY confirms coupling patterns. For crystallographic validation, single-crystal X-ray diffraction (employing SHELX programs) provides unambiguous stereochemical data . Mass spectrometry (EI-MS or HRMS) confirms molecular weight and isotopic patterns from bromine atoms. Cross-referencing spectral data with analogous brominated esters (e.g., Ethyl 2-bromo-3-methylbutanoate) aids in peak assignment .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths or thermal parameters) may arise from disorder or twinning. Using SHELXL’s refinement tools, researchers can apply restraints for anisotropic displacement parameters and test for twinning via the Hooft parameter . Validation tools like PLATON should flag outliers, while complementary techniques (e.g., IR spectroscopy or DFT calculations) can verify functional group geometries . For high-resolution data, iterative refinement with varying weighting schemes improves accuracy .

Q. What computational methods are recommended to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) can model reaction pathways, focusing on bromine’s electrophilic behavior and steric effects from the methyl group. Solvent effects are critical; continuum models (e.g., PCM) simulate polarity-driven reactivity . Comparative studies with analogs (e.g., Ethyl 3-bromo-2-methylbutanoate) reveal substituent-position influences on activation energies . Molecular dynamics (MD) simulations further explore conformational stability, particularly the staggered vs. eclipsed ethyl radical conformers observed in related compounds .

Q. How does stereochemical configuration influence the biological or chemical activity of this compound, and what experimental strategies validate these effects?

  • Methodological Answer : Stereochemistry at the 2- and 3-positions can alter steric accessibility and electronic interactions. Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration . Biological assays (e.g., enzyme inhibition studies) paired with molecular docking (using AutoDock Vina) correlate activity with spatial orientation. For synthetic derivatives, kinetic resolution via chiral catalysts (e.g., Jacobsen’s salen complexes) can isolate active stereoisomers .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent dynamics). Validate DFT-derived geometries with experimental X-ray or neutron diffraction data . For NMR chemical shift mismatches, recalibrate computational methods (e.g., using GIAO with explicit solvent models). Bayesian statistical analysis can quantify uncertainties in experimental vs. theoretical datasets .

Key Methodological Tools

TechniqueApplicationReference
SHELXLCrystallographic refinement
STABReductive amination
DFT (B3LYP)Reactivity prediction
Chiral HPLCStereochemical resolution

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,3-dibromo-3-methylbutanoate
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Ethyl 2,3-dibromo-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.